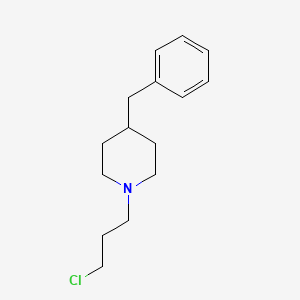
4-Benzyl-1-(3-chloropropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Benzyl-1-(3-chloropropyl)piperidine” is a chemical compound with the CAS Number: 136718-81-5 . It has a molecular weight of 251.8 . It is a compound that is used in scientific studies .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H22ClN/c16-9-4-10-17-11-7-15 (8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 251.8 . More specific properties such as melting point, boiling point, and solubility are not provided in the sources retrieved.
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
The synthesis and reactions of piperidine derivatives, including those similar to 4-Benzyl-1-(3-chloropropyl)piperidine, have been extensively studied due to their importance in organic chemistry. The nucleophilic aromatic substitution reactions of nitro-group-containing compounds with piperidine derivatives allow for the creation of complex molecules, offering insights into reaction mechanisms and kinetics, which are essential for developing pharmaceuticals and other aromatic compounds (Pietra & Vitali, 1972).
Antineoplastic Agents
The development of novel antineoplastic (anti-cancer) agents has seen the utilization of piperidine derivatives. These compounds exhibit cytotoxic properties, often more potent than existing cancer drugs, with the potential for tumor-selective toxicity. Their modes of action include apoptosis induction, reactive oxygen species generation, and mitochondrial function alteration. The structure-activity relationships and pharmacokinetic studies of these derivatives highlight their promise as candidate drugs for cancer treatment (Hossain et al., 2020).
Dopamine D2 Receptor Ligands
In neuropsychiatric disorder treatments, specifically targeting schizophrenia and Parkinson's disease, piperidine derivatives have been identified as crucial ligands for dopamine D2 receptors. The structural elements of these compounds, including aromatic moieties and lipophilic fragments, contribute to their high affinity and selectivity, underlying their therapeutic potential in managing disorders associated with the dopaminergic pathway (Jůza et al., 2022).
DNA Binding Agents
The interaction of piperidine derivatives with DNA, particularly through minor groove binding, represents another area of significant interest. These interactions are critical for understanding the molecular basis of DNA recognition and the development of new therapeutic agents targeting genetic diseases and cancer. The compounds' ability to bind selectively to AT-rich sequences in the DNA minor groove makes them useful tools in biophysical studies and potential anticancer drugs (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
4-benzyl-1-(3-chloropropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXPPVOAXYXHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
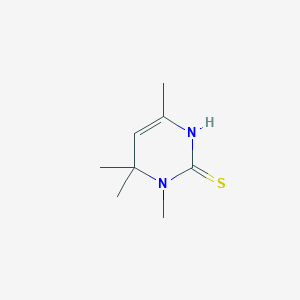
![phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride](/img/structure/B2513430.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide](/img/structure/B2513431.png)
![1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2513432.png)
![N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2513433.png)
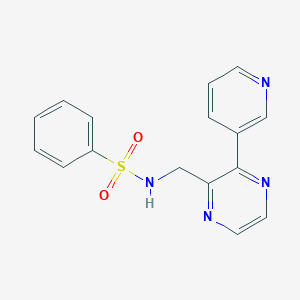
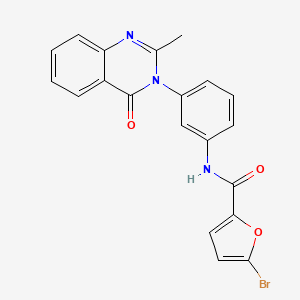
![Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513442.png)

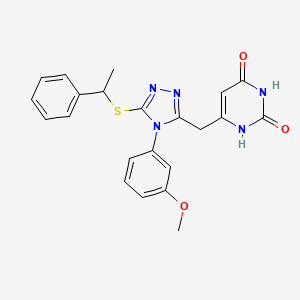
![2-(2-methylprop-2-en-1-yl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2513448.png)
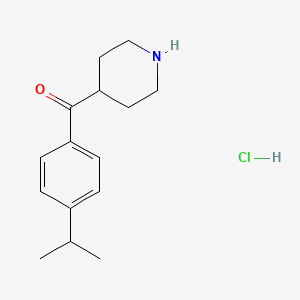
![Ethyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2513450.png)
![Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2513451.png)
